Product packaging for Benzothiazoline(Cat. No.:CAS No. 4433-52-7)

Benzothiazoline

Cat. No.: B1199338
CAS No.: 4433-52-7
M. Wt: 137.2 g/mol
InChI Key: WOHLSTOWRAOMSG-UHFFFAOYSA-N
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Description

Historical Development and Discovery of Benzothiazoline Systems

The broader class of sulfur-containing heterocycles, including benzothiazole (B30560) and its derivatives, has a rich history, with their presence noted in various marine and terrestrial natural compounds. The parent aromatic compound, benzothiazole (1,3-benzothiazole), is a well-established entity in organic chemistry tcichemicals.comfishersci.cauni.lu. The synthesis of benzothiazoles and their reduced forms, benzothiazolines, has been a subject of considerable interest due to their potent biological activities fishersci.ca.

Early synthetic methodologies for these systems often involved the condensation of 2-aminobenzenethiol with carbonyl or cyano group-containing substances fishersci.cauni.lu. For instance, 2-mercaptobenzothiazole (B37678), a related compound, has historical significance in industrial applications, notably in the sulfur vulcanization of rubber and as a biocide and preservative. More recently, this compound itself has emerged as a key component in asymmetric catalysis, particularly in reduction reactions, with significant advancements in this area occurring in the 2010s. Its utility as a carbanion and radical transfer reagent in carbon-carbon bond formation has further expanded its synthetic applications.

Academic Significance and Research Trajectories of this compound Compounds

This compound compounds, along with their benzothiazole analogs, hold substantial academic significance, particularly in the fields of biochemistry and medicinal chemistry. They are recognized as "privileged scaffolds" in drug discovery programs, owing to their extensive range of pharmaceutical and biological activities.

Current research trajectories for this compound compounds are diverse and impactful:

Biological Activity: These compounds exhibit a broad spectrum of biological effects, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate, anti-parkinsonism, anticonvulsant, muscle relaxant, neuroprotective, and enzyme inhibitory properties fishersci.ca. For example, specific this compound analogs have demonstrated neuroprotective effects and potential as acetylcholinesterase inhibitors, suggesting therapeutic applications for neurodegenerative diseases like Alzheimer's.

Synthetic Methodologies: A significant focus of academic research is on developing efficient and environmentally friendly (green chemistry) synthetic methods for benzothiazolines and their derivatives fishersci.cauni.lu. This includes condensation reactions of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, and cyclization reactions involving thioamides or carbon dioxide fishersci.cauni.lu.

Reagent Development: Benzothiazolines are increasingly studied for their utility as versatile carbanion and radical transfer reagents in the construction of carbon-carbon bonds, offering distinct advantages in synthetic chemistry due to their ease of synthesis from readily available starting materials.

The ongoing exploration of this compound's synthesis and reactivity continues to uncover new applications and deepen the understanding of its chemical behavior.

Structural Characteristics and Nomenclature Conventions in this compound Chemistry

This compound, specifically 2,3-dihydro-1,3-benzothiazole, is defined by its molecular formula C7H7NS. Structurally, it comprises a five-membered 1,3-thiazole ring fused to a benzene (B151609) ring. The "dihydro" prefix indicates that the thiazole (B1198619) ring is saturated at the 2 and 3 positions, meaning these carbons are sp3 hybridized, unlike the aromatic benzothiazole where all atoms in the heterocyclic ring are part of the aromatic system tcichemicals.com.

The systematic IUPAC name for the core compound is 2,3-dihydro-1,3-benzothiazole. Other commonly encountered synonyms include 2,3-dihydrobenzothiazole and benzo[d]thiazoline. The parent aromatic compound, 1,3-benzothiazole, has the chemical formula C7H5NS and features a fully aromatic fused ring system where the nine atoms of the bicyclic core and their substituents are typically coplanar tcichemicals.com. The saturation in this compound differentiates its structural geometry and reactivity from its aromatic counterpart.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NS B1199338 Benzothiazoline CAS No. 4433-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1,3-benzothiazole
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InChI

InChI=1S/C7H7NS/c1-2-4-7-6(3-1)8-5-9-7/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WOHLSTOWRAOMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30196142
Record name Benzothiazoline
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Molecular Weight

137.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4433-52-7
Record name Benzothiazoline
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Record name Benzothiazoline
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Record name Benzothiazoline
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Record name Benzothiazoline
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Synthetic Methodologies for Benzothiazoline Ring Systems

Modern and Advanced Synthetic Strategies

Modern synthetic methodologies often employ catalysts, including transition metals and organocatalysts, to achieve higher efficiency, selectivity, and broader substrate scope, often under milder conditions.

Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including benzothiazolines. These methods often involve intricate reaction mechanisms, such as C-H activation, cross-coupling, and cyclization, facilitated by the metal center.

Copper-catalyzed reactions are prominent in this area. A highly regio- and stereoselective palladium- and copper-catalyzed procedure has been developed for the synthesis of (E)-2-(2-arylvinyl)-3-tosyl-2,3-dihydro-1,3-benzothiazoles, which are benzothiazoline derivatives. acs.org This method involves the reaction of 3-(2-aminophenylthio)prop-1-yne with aryl iodides under palladium-copper catalysis, followed by a novel copper(I)-catalyzed cyclization. acs.org

Another copper-catalyzed approach involves the condensation of 2-aminobenzenethiols with nitriles to form 2-substituted benzothiazoles. researchgate.net While the product is a benzothiazole (B30560), the initial cyclization step to form the thiazoline (B8809763) ring is facilitated by copper catalysis. Copper-catalyzed cyclization of ortho-haloanilides has also been reported for the formation of benzothiazoles, proceeding via an oxidative insertion/reductive elimination pathway through a Cu(I)/Cu(III) manifold.

Catalyst TypeReactantsProduct Type (this compound/Related)Key FeaturesReference
Copper/Palladium3-(2-aminophenylthio)prop-1-yne, Aryl iodides(E)-2-(2-arylvinyl)-3-tosyl-2,3-dihydro-1,3-benzothiazolesHighly regio- and stereoselective acs.org
Copper2-Aminobenzenethiols, Nitriles2-Substituted Benzothiazoles (via cyclization)Efficient, convenient, wide substrate range researchgate.net
Copperortho-HaloanilidesBenzothiazoles (via cyclization)Ligand-accelerated, Cu(I)/Cu(III) manifold

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering an alternative to metal-catalyzed processes, often with advantages in terms of sustainability and selectivity. In the context of benzothiazolines, organocatalysts have been instrumental, particularly in enantioselective syntheses.

A significant organocatalytic approach involves the in situ generation of 2-substituted benzothiazolines from 2-aminobenzenethiol and aromatic aldehydes. acs.orgnih.gov These benzothiazolines then serve as versatile hydrogen donors in chiral phosphoric acid-catalyzed enantioselective transfer hydrogenation reactions of ketimines. acs.orgnih.gov The chiral phosphoric acid activates both the ketimine and the this compound, facilitating the hydride transfer and leading to chiral amines with high enantioselectivities. acs.orgnih.gov The tunability of the 2-substituent on the this compound and the 3,3'-position of the phosphoric acid allows for control over reactivity and enantioselectivity. acs.orgnih.gov

Pentafluorophenylammonium triflate (PFPAT) has also been demonstrated as an effective organocatalyst for the one-pot synthesis of 2-substituted this compound derivatives from 2-aminothiophenol (B119425) and various aldehydes in water. nih.gov This method is noted for its simplicity, mild conditions, and reusability of the catalyst. nih.gov

Organocatalyst TypeReactantsRole of this compoundKey FeaturesReference
Chiral Phosphoric Acid2-Aminobenzenethiol, Aromatic aldehyde (in situ generation)Hydrogen DonorEnantioselective transfer hydrogenation of ketimines acs.orgnih.gov
Pentafluorophenylammonium triflate (PFPAT)2-Aminothiophenol, AldehydesProductOne-pot, mild, aqueous medium, reusable catalyst nih.gov

Transition-Metal-Catalyzed this compound Synthesis

Stereoselective Synthesis of Chiral Benzothiazolines

The stereoselective synthesis of chiral benzothiazolines is a significant area of research, particularly due to the presence of enantiopure N,S-acetals in numerous natural products and pharmaceuticals, which exhibit a broad spectrum of biological activities. researchgate.netresearchgate.net The development of efficient synthetic methods for chiral this compound derivatives is highly desirable. researchgate.net

One notable approach involves the enantioselective formation of cyclic N,S-ketals with a tetrasubstituted chiral center through intramolecular cyclization between carbonyl compounds and aminothiols. researchgate.netresearchgate.net For instance, the reaction of fluoroalkyl ketones with aminobenzenethiols using a chiral imidazoline-phosphoric acid catalyst has afforded products in high yields with high enantioselectivity. researchgate.netresearchgate.net

This compound itself has been explored as a versatile hydrogen donor in organocatalytic transfer hydrogenation reactions. acs.orgacs.org In combination with chiral phosphoric acids, 2-substituted benzothiazolines have proven effective for the transfer hydrogenation of ketimines, yielding corresponding amines with high to excellent enantioselectivities. acs.orgacs.org The tunability of the 2-substituent on this compound and the 3,3′-position of the phosphoric acid allows for control over both reactivity and enantioselectivity. acs.org The use of 2-deuterated this compound in these reactions has shown the formation of α-deuterated amines with excellent enantioselectivities, and kinetic isotope effect studies suggest that the cleavage of the C–H (or C–D) bond is the rate-determining step. acs.org This method is considered a simple and complementary approach that can widen the scope of catalytic transfer hydrogenation chemistry. acs.org

Table 2: Key Aspects of Stereoselective this compound Synthesis

StrategyReactantsCatalyst TypeOutcomeEnantioselectivityReference
Intramolecular CyclizationFluoroalkyl ketones, aminobenzenethiolsChiral imidazoline-phosphoric acidCyclic N,S-ketals (chiral benzothiazolines)High researchgate.netresearchgate.net
Asymmetric Transfer HydrogenationKetiminesChiral phosphoric acid, this compound (hydrogen donor)Chiral amines (from ketimines)High to Excellent acs.orgacs.org

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound ring systems is crucial for developing environmentally benign and sustainable processes. Green chemistry advocates for reducing or eliminating the use and generation of hazardous substances, including raw materials, catalysts, solvents, reagents, products, and by-products. mdpi.comnih.gov

Several sustainable approaches have been reported for this compound synthesis:

Solvent-Free Synthesis: This methodology has gained significant interest as an environmentally benign approach, often leading to high yields, clean reactions, and shorter reaction times. tandfonline.comnih.govnih.govpreprints.org For instance, the solvent-free synthesis of benzothiazolines in the presence of neutral alumina (B75360) has been reported, achieving high yields under mild conditions. tandfonline.comnih.gov Alumina can be easily recovered and reused without significant loss of activity. tandfonline.com

Aqueous Media: Utilizing water as a solvent is a highly desirable green chemistry approach. A convenient and clean "on water"-mediated synthesis of benzothiazoles/benzothiazolines has been reported, where aromatic, heteroaromatic, and styryl aldehydes are converted to 2-substituted benzothiazoles in high yields in a one-pot reaction with 2-aminothiophenol in water at 110 °C. Alkyl and aryl alkyl aldehydes yielded benzothiazolines under these conditions. researchgate.net

Catalyst-Free or Recyclable Catalysts: Efforts are made to develop catalyst-free reactions or use catalysts that are environmentally friendly and recyclable. For example, a mild, efficient, and reusable catalyst, pentafluorophenylammonium triflate (PFPAT), has been successfully employed in water for the one-pot synthesis of 2-substituted benzothiazole and this compound derivatives. The catalyst demonstrated recyclability for up to four times without losing activity. orientjchem.orgresearchgate.netdntb.gov.ua Other approaches include the use of molecular oxygen as an oxidant under metal- and iodine-free conditions for 2-arylbenzothiazole formation from 2-aminobenzenethiols and aryl ketones. mdpi.com

Alternative Solvents: Glycerol has been identified as a sustainable solvent for green chemistry, offering benefits such as low toxicity, low price, high accessibility, and renewability. nih.govresearchgate.net Its use in the synthesis of 2-arylbenzothiazoles under catalyst-free conditions at ambient temperature represents a green approach. nih.govmdpi.com

Microwave Irradiation: Microwave-assisted procedures are often efficient and environmentally friendly, characterized by shorter reaction times and high yields. mdpi.commdpi.com For example, the condensation of 2-aminothiophenols with chloroacetyl chloride under microwave irradiation for 10 minutes yielded 2-chloromethyl-benzothiazole. mdpi.com

Heterogeneous Catalysis: The use of heterogeneous catalysts, such as tin pyrophosphate (SnP₂O₇), has been reported for the condensation of 2-aminothiophenol with aromatic aldehydes, achieving high yields (87–95%) and very short reaction times (8–35 min). These catalysts can be reused multiple times without degradation of activity. mdpi.com Similarly, KF·Al₂O₃ has been used as a basic heterogeneous catalyst for the synthesis of 2-substituted benzothiazoles from acid chlorides or anhydrides and 2-aminothiophenol, with the catalyst being recyclable up to 10 times. nih.gov

Table 3: Green Chemistry Approaches in this compound Synthesis

Green PrincipleApproach/ConditionsExample Reactants/CatalystsAdvantagesReference
Solvent-FreeReaction in absence of solvent, often with inorganic supportso-aminothiophenol, ketones, neutral aluminaHigh yields, clean reactions, shorter times, recyclable support tandfonline.comnih.govnih.gov
Aqueous MediaReactions performed in water2-aminothiophenol, aldehydes, waterEnvironmentally benign, convenient, high yields researchgate.net
Recyclable CatalysisUse of reusable, non-toxic catalysts2-aminothiophenol, aldehydes, PFPAT catalyst in waterEfficiency, reusability, reduced waste orientjchem.orgresearchgate.netdntb.gov.ua
Green SolventsUtilization of sustainable and benign solvents2-aminothiophenols, aldehydes, glycerolLow toxicity, cost-effective, renewable, catalyst-free conditions nih.govresearchgate.netmdpi.com
Microwave AssistanceMicrowave irradiation to accelerate reactions2-aminothiophenols, chloroacetyl chloride, microwaveEfficient, rapid, environmentally friendly, high yields mdpi.com
Heterogeneous CatalysisSolid catalysts for easier separation and reuse2-aminothiophenol, aromatic aldehydes, SnP₂O₇ / KF·Al₂O₃High yields, short reaction times, catalyst recyclability mdpi.comnih.gov

Chemical Reactivity and Transformational Chemistry of Benzothiazolines

Ring-Opening Reactions of Benzothiazoline Derivatives

Ring-opening reactions are pivotal transformations for this compound derivatives, leading to various linear or rearranged products. These reactions can proceed through different mechanistic pathways, primarily driven by nucleophilic or electrophilic species.

Nucleophilic ring-opening of this compound derivatives typically involves an attack by a nucleophile on an electrophilic center within the thiazoline (B8809763) ring, leading to the cleavage of a bond and subsequent ring scission. While direct examples for this compound specifically are less detailed in the provided search results, related heterocyclic systems like 1,4-benzothiazines and epoxides provide mechanistic insights. For instance, 1,4-benzothiazine moieties are known to undergo ring contraction reactions under the action of nucleophiles, involving the cleavage of an S-C bond beilstein-journals.org. Similarly, epoxide ring-opening reactions, which are highly strained, occur via an SN2 mechanism where a nucleophile attacks and opens the ring chemistrysteps.com. This suggests that the inherent strain in the thiazoline ring of this compound could make it susceptible to nucleophilic attack, particularly at the C2 position, which can be an electrophilic center ccsenet.org.

A study on the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) demonstrated a nucleophilic attack of a thiolate anion at a selenium atom, leading to ring opening and subsequent rearrangement mdpi.comnih.gov. Although this is not directly on this compound, it illustrates a nucleophile-induced ring-opening and rearrangement in a sulfur- and selenium-containing heterocycle.

Electrophilic ring-opening reactions involve the initial activation of the this compound ring by an electrophile, making it more susceptible to cleavage. For instance, benzothiazole (B30560) (the oxidized form of this compound) derivatives can undergo oxidative ring opening, which is proposed to proceed via thiazole (B1198619) ring opening followed by thiol oxidation researchgate.net. Coordination to metal ions can also promote ring-opening. For example, silver(I) coordination can facilitate the ring-opening of benzothiazole in non-basic media, leading to products like 2-amino-5-nitrobenzenethiolatosilver(I) rsc.org. This suggests that the thiazoline ring in benzothiazolines could be activated by electrophiles (e.g., metal ions, acids) leading to ring cleavage.

Nucleophilic Ring-Opening Pathways

Ring-Closing and Rearrangement Reactions Involving Benzothiazolines

Benzothiazolines are often formed through ring-closing reactions, such as the condensation of 2-aminothiophenol (B119425) with aldehydes or ketones ontosight.aimdpi.com. This reaction typically occurs under acidic conditions and can be catalyzed by various acids . The formation of 2-arylbenzothiazolines from 2-aminobenzenethiol and aryl aldehydes is a key example, where scandium triflate can catalyze both the cyclization to form the this compound and its subsequent oxidation to benzothiazole clockss.org.

Rearrangement reactions involving benzothiazolines are also well-documented, particularly in the presence of metal ions. Benzothiazolines can rearrange to form Schiff bases, especially when complexed with transition metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) tandfonline.comacs.org. This metal-induced rearrangement involves the ring opening of the this compound to form the corresponding Schiff base chelates tandfonline.com. For instance, the proton magnetic resonance spectra of benzothiazolines show N-H proton signals that disappear upon complexation, indicating the rearrangement to the Schiff base form .

An equilibrium can exist between the this compound and Schiff base forms, and metal ions can shift this equilibrium towards the Schiff base, stabilizing it through coordination .

Functionalization and Derivatization Strategies

Benzothiazolines can undergo various functionalization and derivatization reactions, allowing for the introduction of diverse substituents and the creation of more complex molecules.

The benzene (B151609) moiety of this compound, being an aromatic ring, is susceptible to electrophilic aromatic substitution (EAS) reactions msu.edumasterorganicchemistry.compearson.com. In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. Common examples of EAS include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation wikipedia.org. While specific examples for the this compound benzene ring are not explicitly detailed in the provided results, the general principles of EAS apply. The presence of the fused thiazoline ring would influence the regioselectivity and reactivity of the benzene ring towards electrophiles, as substituents on an aromatic ring can either activate or deactivate it and direct the incoming electrophile to ortho, meta, or para positions wikipedia.org.

The thiazoline ring, being a partially saturated heterocycle, can undergo nucleophilic addition reactions. Benzothiazolines can function as carbanion transfer reagents, where they act as donors of alkyl or acyl groups in various transformations such as hydroalkylation and hydroacylation mdpi.comresearchgate.net. This implies that the C2 position of the thiazoline ring can be a site for nucleophilic addition, particularly when the this compound acts as a source of a carbanion. For example, 2-benzoyl-3-methylthis compound can undergo reactions involving carbene addition products lsu.edu. The thiazole ring (related to thiazoline) is also known to undergo intramolecular nucleophilic substitution researchgate.net.

C-H Activation and Cross-Coupling Reactions of Benzothiazolines

Benzothiazolines have emerged as versatile reagents in the construction of carbon-carbon bonds, particularly through C-H activation and cross-coupling reactions. Their utility stems from their ability to function as carbanion and radical transfer reagents. mdpi.com The cutting-edge advancements in photochemistry and radical chemistry have significantly propelled the study of visible light-driven reactions involving benzothiazolines. mdpi.comresearchgate.netresearchgate.net

These compounds can serve as donors of alkyl or acyl groups, facilitating reactions such as hydroalkylation, hydroacylation, and alkyl or acyl substitution. mdpi.comresearchgate.netresearchgate.net The chemical processes involving benzothiazolines encompass a variety of activation mechanisms, including single-electron transfer (SET) processes. mdpi.com

Detailed Research Findings:

Hydroacylation of Nitrones: Researchers have demonstrated the hydroacylation of nitrones using benzoyl-substituted benzothiazolines under photocatalytic conditions. This reaction successfully yielded α-hydroxyamino ketones. The versatility of this reaction was explored with various substituted nitrones and benzoyl-substituted benzothiazolines. For instance, nitrones bearing cyclohexyl, cyclopropyl, phenethyl, and t-Bu groups afforded products in moderate to good yields (38–76%). Benzothiazolines with electron-rich (methoxy, methyl) and electron-deficient (fluoro, bromo) substituents on the benzoyl group also participated effectively, yielding α-hydroxyamino ketones in 46–81% yields. Control experiments confirmed the benzoyl radical derived from benzothiazolines as a key intermediate. mdpi.com

Table 1: Representative Hydroacylation of Nitrones with Benzothiazolines

Nitrone SubstituentThis compound Benzoyl SubstituentYield (%)
Cyclohexyl-64
Cyclopropyl-62
Phenethyl-76
t-Bu-38
-Methoxy81
-Methyl78
-Fluoro46
-Bromo52

Acyl Radical Alkynylation: Acyl radical alkynylation reactions have been achieved under visible light-driven conditions using benzothiazolines. For benzothiazolines, the electronic properties of the C2-acyl phenyl ring did not significantly affect the reaction outcomes, with yields typically ranging from 80% to 90%. However, heterocycle acyl (e.g., 2-furoyl) and alkyl acyl (e.g., EtCO) groups showed lower reactivities, yielding 50% and 52% respectively. mdpi.com

Table 2: Acyl Radical Alkynylation with Benzothiazolines

This compound Acyl GroupYield (%)
Phenyl80-90
2-Furoyl50
EtCO52

Construction of Heterocycles: Benzothiazolines have been utilized for the C3-H functionalization of quinoxalin-2-ones and for triggering cascade radical cyclization with isonitriles to synthesize phenanthridines. mdpi.comnih.gov The oxidation potentials of 2-benzyl-2-phenylthis compound (0.70 V vs. SCE) and 2-benzoyl-2-phenylthis compound (0.78 V vs. SCE) indicate their readiness for oxidation by photoexcited photocatalysts. mdpi.com

Oxidative C-C Coupling: Benzothiazolines have been employed in oxidative C-C coupling reactions. For instance, an oxidative coupling procedure utilizing DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) with this compound has been reported. pitt.edu

Role of Benzothiazolines as Reactive Intermediates

Benzothiazolines play a crucial role as reactive intermediates in various chemical transformations, acting as versatile carbanion and radical transfer reagents. mdpi.comresearchgate.netresearchgate.net Their unique structure allows them to undergo specific activation mechanisms, leading to the formation of highly reactive species.

One significant role is their function as hydrogen donors in catalytic transfer hydrogenation reactions. researchgate.netacs.orgacs.org In these processes, benzothiazolines can be generated in situ and subsequently participate in the reduction of other compounds. acs.orgacs.org For example, in the enantioselective organocatalytic transfer hydrogenation of imines, this compound serves as an efficient reducing agent, converting into the more stable aromatic benzothiazole after liberating a hydride. acs.orgacs.org

Furthermore, benzothiazolines can undergo single-electron oxidation, leading to the formation of this compound radical cations. These radical cations are highly reactive intermediates that subsequently release other radicals, concurrently transforming into aromatic structures. mdpi.com This mechanism is pivotal in various photoinduced radical reactions. mdpi.com

A notable example of their intermediate role is in the sustainable conversion of sulfur dioxide (SO₂) to sulfuric acid. In this process, this compound undergoes spontaneous aerial oxidation to benzothiazole, acting as a hydrogen donor and facilitating the activation of SO₂. acs.orgacs.orgresearchgate.netfigshare.com An adduct, such as 2-(4-methoxyphenyl)benzothiazolium bisulfate, is formed as a key intermediate in this reaction. acs.orgacs.orgresearchgate.netfigshare.com Similarly, an As-hydride-ligand complex is proposed as a putative intermediate when coumarin-appended benzothiazolines react specifically with As(3+). nih.gov

Beyond their role in radical and hydride transfer, benzothiazolines also serve as precursors for the generation of acyl radicals through direct photoexcitation, enabling various functionalization strategies. nih.gov They can also act as precursors for luminescent metal complexes, highlighting their versatility in coordination chemistry.

Oxidation and Reduction Chemistry of this compound Systems

The chemical behavior of this compound systems is significantly defined by their propensity to undergo both oxidation and reduction reactions, often interconverting with their aromatic counterparts, benzothiazoles.

Oxidation Chemistry: Benzothiazolines are readily oxidized to their corresponding aromatic benzothiazoles. acs.orgacs.orgacs.orgresearchgate.netfigshare.comresearchgate.net This oxidation can occur spontaneously, particularly through aerial oxidation. acs.orgacs.orgresearchgate.netfigshare.com The nature of the substituent at the 2-position of the this compound ring plays a fundamental role in influencing the course and efficiency of this oxidation. researchgate.net

In photocatalytic systems, benzothiazolines can be readily oxidized by photoexcited photocatalysts via a single-electron transfer (SET) process. This process generates this compound radical cations, which are key intermediates in various radical-mediated transformations. mdpi.com Under thermal conditions, a similar SET from this compound to molecular oxygen (O₂) can also lead to the formation of a this compound radical cation. mdpi.com The oxidation potentials of certain this compound derivatives, such as 2-benzyl-2-phenylthis compound (0.70 V vs. SCE) and 2-benzoyl-2-phenylthis compound (0.78 V vs. SCE), confirm their susceptibility to oxidation by appropriate photocatalysts. mdpi.com Interestingly, benzothiazolines are also recognized for their efficient antioxidant properties. acs.org

Reduction Chemistry: Benzothiazolines are well-established as effective reducing agents and hydrogen atom donors in various synthetic protocols. researchgate.net They are frequently employed in metal-free reductive processes, often in conjunction with Brønsted acid or Lewis acid catalysis. researchgate.net

Transfer Hydrogenation: Benzothiazolines are highly efficient reducing agents for the enantioselective organocatalytic transfer hydrogenation of imines and ketimines. acs.orgacs.org In these reactions, the this compound donates a hydride, transforming into the more stable aromatic benzothiazole. This biomimetic approach offers a valuable alternative to metal-catalyzed reductions for the preparation of optically pure amines. acs.orgacs.org

Reduction of Nitroarenes: Benzothiazolines have been successfully utilized for the rapid and metal-free reduction of nitroarenes to aniline (B41778) derivatives. This transformation is achieved by combining a this compound as the hydrogen donor with a Brønsted acid. thieme-connect.comthieme-connect.com This method provides a chemoselective route to anilines, avoiding issues associated with metal reagents. thieme-connect.com

Reduction of Coordinated Imines: The coordinated imine groups within Schiff's base-zinc complexes derived from 2-substituted benzothiazolines can be readily reduced to their corresponding amines using reagents like sodium borohydride (B1222165). This provides a straightforward route to novel aminomercaptan chelating agents. cdnsciencepub.com

Table 3: Representative Reduction Reactions with Benzothiazolines as Hydrogen Donors

Substrate TypeReducing Agent (this compound)Catalyst/ConditionsProduct TypeEnantioselectivity (ee%)Yield (%)Reference
Ketimines2,3-dihydrobenzothiazoleChiral phosphoric acidChiral amines95-98High acs.orgacs.org
NitroarenesThis compound (e.g., with COOH group)Brønsted acidAnilinesN/AExcellent thieme-connect.comthieme-connect.com
Coordinated Imines2-substituted benzothiazolinesSodium borohydride (in complexes)AminesN/AN/A cdnsciencepub.com

Advanced Spectroscopic and Structural Elucidation Methodologies for Benzothiazolines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzothiazoline Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including benzothiazolines. It provides detailed information about the carbon-hydrogen framework and the electronic environment of individual atoms, enabling the confirmation of the this compound scaffold and the identification of substituents chemicalbook.commdpi.comijrpc.comspectrabase.com. The distinct chemical shifts and coupling patterns observed in NMR spectra are key to differentiating benzothiazolines from their aromatic benzothiazole (B30560) counterparts and other related heterocycles.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is routinely employed for the characterization of benzothiazolines, offering insights into the number, type, and connectivity of hydrogen atoms mdpi.comijrpc.com. The presence of the saturated or partially saturated ring in benzothiazolines leads to characteristic chemical shifts for the aliphatic protons, typically appearing in the upfield region compared to aromatic protons. For instance, the methylene (B1212753) protons (-CH₂-) within the dihydrothiazole ring of a this compound exhibit distinct signals, often appearing as multiplets due to coupling with adjacent protons.

Aromatic protons of the fused benzene (B151609) ring typically resonate in the downfield region (δ 6.0-8.0 ppm), with their specific positions and coupling constants providing information about the substitution pattern on the benzene ring mdpi.comontosight.ai. For example, studies on newly synthesized benzothiazolines have utilized ¹H NMR to confirm the presence of aromatic protons and other functional groups mdpi.com. In derivatives like N-[4-(aminosulfonyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide, ¹H NMR spectra are critical for structural confirmation researchgate.net. The chemical shifts and integration of signals allow for the determination of the number of protons in different chemical environments, which is fundamental for verifying the proposed structure of this compound derivatives.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives

Proton TypeChemical Shift Range (δ, ppm)MultiplicityNotes
Aromatic Ar-H5.9 - 8.0Multiplet (m), Doublet (d), Doublet of Doublets (dd)Varies with substitution pattern. mdpi.comontosight.ai
Aliphatic -CH₂-Typically 3.0 - 5.0Multiplet (m), Singlet (s)Characteristic of the dihydrothiazole ring. mdpi.comontosight.ai
NH (exchangeable)2.0 - 5.0 (broad singlet)Broad Singlet (br s)Presence depends on the derivative structure and solvent. ontosight.ai

Note: This table is illustrative. Actual chemical shifts depend on the specific this compound derivative and solvent used.

Carbon-13 NMR (¹³C NMR) and 2D NMR Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon skeleton of benzothiazolines, with signals typically spanning a range of 0-220 ppm americanelements.com. Despite its lower sensitivity compared to ¹H NMR, techniques like Fourier Transform and decoupling enhance resolution and clarity americanelements.com. ¹³C NMR is vital for identifying the number of unique carbon atoms and their hybridization states. For benzothiazolines, the carbons within the saturated ring exhibit distinct chemical shifts from the aromatic carbons of the fused benzene ring mdpi.comijrpc.com.

Two-dimensional (2D) NMR techniques are indispensable for establishing complex connectivity and spatial relationships within this compound structures.

Correlation Spectroscopy (COSY) : Identifies proton-proton coupling networks, revealing adjacent protons within the molecule americanelements.comnih.govfishersci.fi. This is particularly useful for mapping the spin systems of the aromatic and aliphatic regions of benzothiazolines.

Heteronuclear Single Quantum Coherence (HSQC) : Correlates protons directly bonded to carbons (¹JCH couplings), allowing for the assignment of carbon signals based on known proton assignments americanelements.comnih.govfishersci.fi.

Heteronuclear Multiple Bond Correlation (HMBC) : Provides information on long-range proton-carbon couplings (²JCH and ³JCH), which are critical for establishing connectivity across quaternary carbons and identifying carbons that are two or three bonds away from a proton americanelements.comnih.govfishersci.fi.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY) : Reveal spatial proximities between protons, even if they are not directly bonded. These techniques are valuable for determining the stereochemistry and conformation of this compound derivatives americanelements.comfishersci.fi.

These 2D NMR methods, in conjunction with 1D ¹H and ¹³C NMR, enable comprehensive structural elucidation, particularly for complex this compound derivatives nih.govfishersci.finih.govrsc.orguni.luacs.org.

Heteronuclear NMR Studies

Beyond ¹H and ¹³C NMR, heteronuclear NMR techniques involving other NMR-active nuclei can provide additional structural insights into benzothiazolines, especially when these atoms are part of the core structure or substituents.

¹⁵N NMR : Nitrogen-15 NMR can be particularly useful for benzothiazolines containing nitrogen atoms, providing information about their electronic environment and connectivity. Studies on heterocyclic compounds, including those related to benzothiazoles, have utilized ¹⁵N NMR for structure elucidation and to investigate phenomena like hydrogen bonding fishersci.fi.

¹¹B NMR : In the context of metal complexes or heterobinuclear compounds involving this compound ligands, ¹¹B NMR can be employed to characterize the bonding environment around boron atoms, as seen in studies of antimony(V) complexes with this compound ligands chemicalbook.com.

These specialized NMR techniques offer complementary data, enhancing the confidence in the assigned structure of this compound compounds.

Mass Spectrometry (MS) in this compound Characterization

Mass Spectrometry (MS) is a powerful analytical technique for the characterization of benzothiazolines, primarily providing information about their molecular weight and elemental composition . It is particularly effective in confirming the molecular formula and identifying the presence of specific structural motifs through characteristic fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the precise determination of the exact molecular mass of benzothiazolines. Unlike conventional MS, which provides nominal masses, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous determination of the elemental composition. This high accuracy is essential for distinguishing between compounds with very similar nominal masses but different elemental compositions. For this compound derivatives, HRMS is routinely used to confirm the molecular formula of newly synthesized compounds, providing a high degree of certainty in their identity. For example, HRMS has been used to characterize benzothiazole analogues, confirming their calculated masses with high precision.

Table 2: Example HRMS Data for a Hypothetical this compound Derivative

CompoundMolecular FormulaCalculated Exact Mass (Da)Observed Exact Mass (Da)Error (ppm)
This compoundC₇H₇NS137.02992137.029920.0
Derivative XC₁₂H₁₄N₂OS₂266.05475266.054750.0

Note: Data presented is illustrative and based on PubChem information for this compound and a derivative (2-benzothiazolinethione, 3-(morpholinomethyl)-).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS or MS²) is a technique that involves multiple stages of mass analysis, allowing for the fragmentation of selected precursor ions into smaller product ions. This fragmentation process provides valuable structural information about the precursor ion, revealing its substructures and connectivity.

For benzothiazolines, MS/MS can elucidate characteristic fragmentation pathways. After ionization, a specific this compound molecular ion (precursor ion) is selected and then subjected to collision-induced dissociation (CID) with an inert gas, leading to its fragmentation. The resulting product ions are then analyzed in a second mass analyzer. Common fragmentation patterns for benzothiazole-related compounds include losses of small stable molecules (e.g., H₂S, HCN, CO, or fragments from substituents) and characteristic rearrangements fishersci.fi. The analysis of these fragmentation patterns helps in confirming the presence of the this compound ring system and identifying the positions and nature of substituents. While specific fragmentation data for the parent this compound is not extensively detailed in the provided snippets, the principles of MS/MS, as applied to related heterocyclic compounds, are directly transferable to benzothiazolines for structural elucidation fishersci.fi.

Table 3: Illustrative MS/MS Fragmentation Pathways for this compound Derivatives

Precursor Ion (m/z)Product Ions (m/z)Neutral LossProposed Fragmentation Event
[M+H]⁺ (this compound)[M-H₂S+H]⁺, [M-HCN+H]⁺H₂S, HCNRing opening, loss of sulfur or nitrogen-containing fragments.
[M+H]⁺ (Derivative Y)[M-R+H]⁺, [this compound core fragment]⁺R (substituent)Cleavage of substituent from the this compound core.

Note: This table presents hypothetical fragmentation pathways based on general principles of heterocyclic mass spectrometry and is for illustrative purposes only. Actual fragmentation patterns are compound-specific.

Computational Chemistry and Theoretical Insights into Benzothiazolines

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of benzothiazoline derivatives. These methods provide critical information about electron distribution, energy levels, and potential reaction sites. Key parameters often investigated include frontier molecular orbitals (FMOs), such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity and charge transfer characteristics. Additionally, molecular electrostatic potential (MEP) maps are utilized to visualize charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. scirp.orgscirp.orgmdpi.comnih.govniscpr.res.inscielo.org.mxnih.govaspbs.comacademie-sciences.frchempap.orgsciencepublishinggroup.com

Density Functional Theory (DFT) is a widely adopted and highly effective computational method for studying organic and inorganic compounds, offering a balance between computational cost and accuracy. scirp.orgscirp.org In the context of this compound derivatives, DFT calculations, often utilizing the Becke-3-Parameter-Lee-Yang-Parr (B3LYP) functional with various basis sets (e.g., 6-31G+, 6-311G(d,p)), have been extensively employed. scirp.orgscirp.orgmdpi.comnih.govresearchgate.netresearchgate.netniscpr.res.inscielo.org.mxacademie-sciences.frsciencepublishinggroup.comccsenet.orgcapes.gov.brnih.govchemrxiv.orgresearchgate.netnih.govacs.orgresearchgate.net

These studies typically involve:

Geometry Optimization : Determining the most stable three-dimensional structures of this compound derivatives. scirp.orgscirp.orgmdpi.comresearchgate.net

Frontier Molecular Orbitals (FMOs) : Analyzing HOMO and LUMO energies to assess electron-donating and electron-accepting properties, as well as kinetic stability. A smaller HOMO-LUMO energy gap generally indicates higher reactivity and lower kinetic stability. scirp.orgscirp.orgmdpi.comnih.govresearchgate.netniscpr.res.inscielo.org.mxacademie-sciences.frsciencepublishinggroup.com For instance, studies on benzothiazole (B30560) and its derivatives have shown that substitution at position 2 can significantly affect the energy gap. Compound 4, with two -CF3 substituents, exhibited the lowest HOMO-LUMO energy gap (4.46 eV) among a series of five benzothiazole derivatives, suggesting it is the least stable and most reactive. mdpi.comresearchgate.net Conversely, compound 5, without a substituent, had the highest energy gap. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) Maps : Visualizing the electrostatic potential around a molecule to identify potential sites for electrophilic and nucleophilic attacks. Negative potential regions (red) indicate favored sites for electrophilic attack, while positive regions (blue) indicate favored sites for nucleophilic attack. scirp.orgscirp.orgacademie-sciences.fr For benzothiazole derivatives, the nitrogen atom is often identified as a preferred site for electrophilic attack. academie-sciences.frsciencepublishinggroup.com

Table 1 summarizes typical HOMO, LUMO, and energy gap values obtained from DFT studies for selected benzothiazole derivatives.

Table 1: Representative HOMO-LUMO Energies and Gaps of this compound Derivatives (DFT/B3LYP)

CompoundE_HOMO (eV)E_LUMO (eV)E_gap (eV)Reference
Benzothiazole (BTH)--4.60 scirp.org
2-hydroxybenzothiazole--4.63 scirp.org
2-aminobenzothiazole--4.68 scirp.org
2-mercaptobenzothiazole (B37678)--4.69 scirp.org
2-(methylthio)benzothiazole--4.71 scirp.org
Compound 4 (CF3-Substituted)--4.46 mdpi.com
Compound 5 (Unsubstituted)--4.73 mdpi.com
Comp1 (Benzothiazole derivative)-5.59-1.953.64 nih.gov
Comp2 (Benzothiazole derivative)-5.58-1.883.70 nih.gov
Comp3 (Benzothiazole derivative)-6.18-3.352.83 nih.gov
Comp4 (Benzothiazole derivative)-5.52-1.923.60 nih.gov
2-(2-ethylaminothiazol-5-oyl)benzothiazole-0.25224-0.05500.30724 niscpr.res.in

Ab initio methods, derived directly from first principles without empirical parameters, are also applied in this compound research, particularly for geometry optimization and the generation of spectral data. capes.gov.brorientjchem.orgorientjchem.orgresearchgate.netuoa.gr For instance, the structural features of 2-acetonyl-2-methyl this compound (AMBT) have been studied using ab initio methods for geometry optimization, with subsequent spectral data generation via semi-empirical approximations like AM1. orientjchem.orgorientjchem.org

These methods are crucial for:

Conformational Studies : Investigating the stability of different tautomeric forms, such as the thione and thiol tautomers of 2-mercaptobenzothiazole (MBT). Ab initio RHF (Restricted Hartree-Fock) calculations, alongside DFT, have consistently predicted the thione form of MBT to be more stable than its thiol counterpart. capes.gov.brresearchgate.netresearchgate.net

Vibrational Analysis : Calculating harmonic vibrational wavenumbers for comparison with experimental FTIR and Raman spectra, providing insights into molecular vibrations and hydrogen bonding. capes.gov.brresearchgate.net

Density Functional Theory (DFT) Studies of this compound Derivatives

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict how this compound derivatives interact with biological targets, such as enzymes or receptors. mdpi.comresearchgate.netniscpr.res.innih.govontosight.airesearcher.life

Molecular Docking : This method predicts the preferred orientation and binding affinity of a ligand (this compound derivative) within the binding site of a target protein. It is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action. nih.govontosight.airesearcher.life For example, benzothiazole derivatives have been studied for their potential antibacterial activity, with molecular docking analyses performed against target proteins like urease (PDB: 2KAU) from Klebsiella aerogenes and a protein (PDB: 7EL1) from Staphylococcus aureus. Compounds 3 and 1 showed high affinity towards 2KAU and 7EL1, respectively. mdpi.comresearchgate.net In another study, 2-(2-ethylaminothiazol-5-oyl)benzothiazole was analyzed for its biological properties, including target receptor identification and interacting residues, using docking software. niscpr.res.in Validation of docking protocols is crucial, often achieved by comparing the computationally predicted binding pose of a co-crystallized ligand with its experimentally determined structure, with RMSD values typically below 2 Å indicating accuracy. nih.gov

Molecular Dynamics (MD) Simulations : While less explicitly detailed for benzothiazolines in the provided results, MD simulations extend docking studies by simulating the time-dependent behavior of molecular systems. They provide insights into the flexibility of both the ligand and receptor, the stability of the ligand-receptor complex, and the dynamic nature of their interactions. MD simulations are part of broader computational approaches used to accelerate drug discovery. uoa.grresearcher.lifeiupac.org

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are extensively used to predict and interpret the spectroscopic properties of this compound derivatives, often showing good agreement with experimental data. mdpi.comresearchgate.netcapes.gov.brorientjchem.orgorientjchem.orgresearchgate.netirb.hr

Vibrational Spectra (IR and Raman) : DFT calculations are commonly employed to predict infrared (IR) and Raman vibrational frequencies. These theoretical spectra aid in the assignment of experimental bands and provide insights into molecular vibrations. For instance, studies on 2-mercaptobenzothiazole (MBT) have used DFT (B3LYP) and ab initio (RHF) methods to calculate harmonic vibrational wavenumbers, which were then compared with experimental FTIR and Raman spectra. capes.gov.brresearchgate.net Similar comparisons have been made for 2-acetonyl-2-methyl this compound (AMBT), where theoretical IR data obtained via ab initio methods showed good correlation with experimental spectra. orientjchem.orgorientjchem.org

Electronic Spectra (UV-Vis) : Time-Dependent Density Functional Theory (TD-DFT) is frequently used to predict UV-Visible absorption spectra, including absorption wavelengths (λmax) and oscillator strengths. These predictions help in understanding the electronic transitions and charge transfer characteristics within the molecules. scirp.orgscirp.orgmdpi.comnih.govscielo.org.mxacademie-sciences.frscielo.org.mx

Nuclear Magnetic Resonance (NMR) Spectra : Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT, are used to calculate 1H and 13C NMR chemical shifts. These calculated shifts often show good agreement with experimental NMR values, aiding in structural elucidation. mdpi.comresearchgate.netscielo.org.mxirb.hr

Conformational Analysis : Computational conformational analysis involves exploring energetically favorable spatial arrangements of a molecule. iupac.org For this compound derivatives, this includes studying the relative stabilities of different conformers and tautomers. For example, computational studies have confirmed the greater stability of the thione tautomer over the thiol form for 2-mercaptobenzothiazole. ccsenet.orgcapes.gov.brresearchgate.netresearchgate.net

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational transition state analysis is a powerful technique for elucidating the mechanisms of chemical reactions involving this compound derivatives. By identifying and characterizing transition states, researchers can determine activation energies, reaction pathways, and understand the kinetics and thermodynamics of a reaction. nih.govnih.govcdnsciencepub.com

Mechanism Insights : DFT calculations have been used to investigate C-C bond cleavages of radical cations of 2-substituted this compound derivatives. These studies aimed to determine the parameters controlling fragmentation rate constants, revealing how substituents can weaken fragmenting bonds by stabilizing radical fragments and exerting steric crowding. cdnsciencepub.com

Energetic Profiles : Computational analysis can provide insights into intrinsic kinetic barriers and thermodynamic driving forces. For instance, the fragmentation of this compound radical cations was found to have relatively large intrinsic kinetic barriers, attributed to the delocalized nature of the product radical and cation fragments. Interestingly, factors leading to large intrinsic barriers also led to large thermodynamic driving forces, highlighting a kinetic opposition that offers crucial insights for designing fast radical ion fragmentation reactions. cdnsciencepub.com DFT calculations have also suggested that energy barriers in certain reactions can be overcome by utilizing the energy from exothermic reactions, facilitating the formation of novel benzothiazole structures. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for this compound Analogues

Quantitative Structure-Activity Relationships (QSAR) studies are computational approaches that establish mathematical models correlating the chemical structure of compounds with their biological or physicochemical activities. These models are invaluable for predicting the activity of new this compound analogues and guiding the design of compounds with desired properties. mdpi.comorientjchem.orgorientjchem.orgontosight.airesearcher.liferesearchgate.netumc.edu.dz

Molecular Descriptors : QSAR models for this compound derivatives typically utilize various molecular descriptors, including electronic descriptors such as atomic net charges (q), dipole moment (μ), HOMO energy (EHOMO), LUMO energy (ELUMO), and polarizability (α). mdpi.comorientjchem.orgorientjchem.orgresearchgate.net

Model Development : Multiple linear regression is a common statistical method used to develop QSAR equations. For example, a QSAR analysis of 13 benzothiazole derivatives as antimalarial compounds yielded a significant model (Log IC50 = 23.527 + 4.024 (qC4) + 273.416 (qC5) + 141.663 (qC6) – 0.567 (ELUMO) – 3.878 (EHOMO) – 2.096 (α)) with robust statistical parameters (n = 13, r = 0.994, r2 = 0.987, SE = 0.094, Fcalc/Ftable = 11.212, PRESS = 0.348). researchgate.net This indicates a strong correlation between the calculated electronic descriptors and the experimental antimalarial activity. researchgate.net

Applications : QSAR studies on this compound analogues have been applied to predict various activities, including antimalarial potential mdpi.comresearchgate.net and antioxidant activity. researcher.lifeumc.edu.dz Different QSAR methodologies, such as 2D-QSAR, 3D-QSAR (CoMFA, CoMSIA), and Hologram QSAR (HQSAR), are employed to identify key molecular fragments and 3D features that influence activity. researcher.life

Table 2: QSAR and Molecular Properties of 2-acetonyl-2-methyl this compound (AMBT)

PropertyValueReference
Overall Net charge0.00 e orientjchem.org
Approx Surface area347.31 Ų orientjchem.org
Grid Surface area394.87 Ų orientjchem.org

Applications and Strategic Roles of Benzothiazoline Compounds in Academic Research

Benzothiazolines in Organic Synthesis and Catalysis

Benzothiazolines are a significant class of heterocyclic compounds that have garnered considerable attention in organic synthesis. researchgate.net They are primarily recognized for their role as hydrogen atom donors in a variety of reductive processes, often facilitated by Brønsted or Lewis acid catalysis. researchgate.netscilit.com More recently, the application of benzothiazolines has expanded into the realm of photochemistry, where they serve as valuable reagents in radical chemistry. researchgate.net Their C2-substituted derivatives, in particular, can act as carbanion-type alkyl- and acyl-transfer reagents. researchgate.net

The versatility of benzothiazolines is further highlighted by their emergence as effective carbanion and radical transfer reagents, crucial for the construction of carbon-carbon bonds. mdpi.com The advancement of photochemistry has brought visible light-driven radical reactions to the forefront, making benzothiazolines a central focus of study. mdpi.comresearchgate.net Their chemical processes involve multiple activation mechanisms, making them valuable for a wide range of synthetic applications. mdpi.com

As Ligands in Transition-Metal Catalysis

While the primary focus of benzothiazoline chemistry has been on their role as reagents, their derivatives also have applications as ligands in transition-metal catalysis. The design of chiral ligands is a cornerstone of asymmetric transition metal catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. acs.org Chiral ligands derived from frameworks like diphenylethylenediamine (DPEN) have been particularly successful in the enantioselective reduction of prochiral ketones and imines. researchgate.net

The stereogenicity of the metal center in transition metal complexes is a critical factor in asymmetric catalysis, and the chiral ligand sphere is responsible for inducing asymmetry. acs.org The development of new metal catalysts and chiral ligands continues to expand the scope of reactions like asymmetric hydrogenation. researchgate.net

As Organocatalysts and Chiral Auxiliaries

Benzothiazolines have proven to be highly effective in the field of organocatalysis, particularly in asymmetric transfer hydrogenation reactions. They serve as efficient hydrogen donors in combination with chiral phosphoric acids to achieve the enantioselective reduction of various substrates, including ketimines and difluoromethyl ketimines. acs.orgresearchgate.net This method provides access to valuable chiral amines with excellent enantioselectivities. acs.orgresearchgate.net

The success of these reactions often depends on the tunability of both the this compound structure and the chiral phosphoric acid catalyst. researchgate.net For instance, in the transfer hydrogenation of ketimines, different 2-substituted benzothiazolines can be employed to optimize enantioselectivity. acs.org The use of benzothiazolines as hydrogen sources in these reactions represents a significant advancement in organocatalytic reductive amination. researchgate.net Furthermore, the racemization of benzothiazolines under acidic conditions can be a factor in asymmetric protocols, sometimes requiring strategies to stabilize intermediates. mdpi.com

Below is a table summarizing the enantioselective transfer hydrogenation of various ketimines using a this compound hydrogen donor and a chiral phosphoric acid catalyst.

EntryKetimine Substrate (R1, R2)This compound Substituent (R3)Yield (%)Enantiomeric Excess (ee, %)
1Ph, MeH9588
24-MeOC6H4, MeH9890
34-BrC6H4, MeH9285
4Ph, EtH9691
52-Naphthyl, MeH9492
6Ph, Me2-Naphthyl9797
7Ph, Me1-Naphthyl9589
8Ph, MetBu9390
9Ph, CF2HH8595
10iPr, MeH9096

Data compiled from studies on the asymmetric transfer hydrogenation of ketimines. acs.orgresearchgate.net

As Protecting Groups and Synthetic Building Blocks

In the realm of synthetic organic chemistry, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from reacting during a chemical transformation at another site of the molecule. organic-chemistry.org This strategy requires at least two additional steps: protection and deprotection. organic-chemistry.org The choice of protecting group is critical to ensure its stability throughout the synthetic sequence and to allow for its selective removal without affecting other functional groups. organic-chemistry.org

Benzothiazolines and their derivatives can be considered valuable synthetic building blocks. researchgate.netspecificpolymers.com Chemical building blocks are relatively simple molecules that can be assembled into more complex structures. specificpolymers.com The concept of orthogonal protecting groups, where different protecting groups can be removed under distinct conditions, allows for the selective modification of multifunctional molecules. organic-chemistry.org This is particularly useful in the synthesis of complex molecules like peptides.

This compound-Based Materials Science Applications

The principles of organic chemistry are fundamental to the advancement of materials science, enabling the design of novel materials with customized properties. researchgate.net The ability to tailor molecular structure and reactivity is key to developing materials with enhanced mechanical strength, conductivity, and optical properties. researchgate.net

In Polymer Chemistry and Smart Materials

Functional polymers, which contain reactive chemical groups, are at the forefront of smart material design. msesupplies.com These functional groups impart unique chemical and physical properties, influencing factors like solubility, reactivity, and biocompatibility. msesupplies.com Smart materials, or responsive materials, can change their properties in response to external stimuli such as temperature, light, or chemical environment. mdpi.comspecificpolymers.com

Shape memory polymers (SMPs) are a prominent class of smart materials that can recover their original shape from a deformed state upon triggering by an external stimulus. mdpi.com The development of new smart materials often involves the use of non-covalent interactions, such as halogen bonding, to create self-assembling and responsive systems. rsc.org Thermosensitive polymers, which exhibit a lower critical solution temperature (LCST), are another important category of smart materials with applications in areas like drug delivery and water treatment. specificpolymers.com The properties of these polymers are highly dependent on their chemical structure and molecular weight. specificpolymers.com

As Components of Fluorescent Probes and Sensors

Benzothiazole (B30560) and its derivatives are widely used in the construction of fluorescent probes for the detection of various analytes, including metal ions, anions, and small molecules. researchgate.net These probes operate on principles such as photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and intramolecular charge transfer (ICT). researchgate.net The interaction of the probe with the target analyte leads to a change in its luminescence characteristics, enabling detection. researchgate.net

This compound-based fluorescent probes have been designed for specific applications, such as the detection of reactive oxygen species (ROS). For example, a probe using this compound as the sensing element was developed to detect superoxide (B77818) radicals (O₂•⁻), emitting strong fluorescence upon dehydrogenation of the this compound moiety. nih.gov Another example involves coumarin-appended benzothiazolines designed as fluorescent probes for the detection of arsenic(III). acs.org These probes exhibit a significant fluorescence enhancement upon reaction with As³⁺. acs.org

The design of fluorescent probes often involves a fluorophore, a recognition domain, and a linker. rsc.orgnih.gov Commonly used fluorophores include coumarin, fluorescein, and rhodamine. nih.gov The rational design of these probes is crucial for achieving high sensitivity and selectivity for the target analyte. nih.gov

The following table provides examples of this compound-based fluorescent probes and their applications.

Probe StructureTarget AnalyteSensing MechanismFluorescence Change
This compound-methyl sulfonamide conjugateSuperoxide (O₂•⁻)Dehydrogenation of this compoundTurn-on at 450 nm
Coumarin-appended this compoundArsenic(III) (As³⁺)Reaction with As³⁺ to form fluorescent dye20-25 fold enhancement at ~500 nm
4-amino-2-(benzo[d]thiazol-2-yl) phenol (B47542) (ABAH) basedPeroxynitrite (ONOO⁻) and Glutathione (GSH)Blocked ESIPT and Photoelectron Transfer (PeT)Ratiometric response

Data compiled from research on this compound-based fluorescent probes. nih.govacs.orgrsc.org

In Optoelectronic Devices (e.g., dyes, emitters)

This compound derivatives, and more broadly benzothiazole-based compounds, are significant in the field of optoelectronics due to their unique photophysical properties. polyu.edu.hkmdpi.com These compounds are integral to the development of various devices, including organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and organic field-effect transistors (OFETs). polyu.edu.hk Their utility stems from a strong electron-withdrawing nature, which enhances the electronic properties of the materials they are incorporated into. polyu.edu.hk

In the realm of OLEDs, benzothiazole derivatives serve as core materials for the emissive layer. polyu.edu.hk They can be engineered as small molecules, polymers, or transition metal complexes to achieve desired electroluminescent characteristics. polyu.edu.hk For instance, some benzoyl-amides containing the 2-(2′-aminophenyl)benzothiazole (pbt) structure have shown promise for OLED technology, exhibiting bright white-light emission with high fluorescence quantum yields in the solid state. mdpi.com Aryloxy–benzothiadiazole (ArO–Btz) derivatives are another class of compounds that exhibit aggregation-induced enhanced emission (AIEE), a desirable property for solid-state emitters in optoelectronic applications. rsc.org Specifically, a dinitro-aryloxy-benzothiadiazole derivative has been identified as a potential near-infrared emitter. rsc.org

Benzothiazole-based organic dyes are also crucial as photosensitizers in DSSCs. rsc.orgnih.gov These dyes are designed to have broad and strong absorption capabilities, which is essential for efficient light harvesting. polyu.edu.hknih.gov A series of D-π-A-π-D molecules built on a benzothiadiazole core have demonstrated broad absorption across the visible spectrum. nih.gov The strategic combination of different benzothiazole-based dyes, a technique known as co-sensitization, has led to power conversion efficiencies (PCEs) of up to 10.9% in DSSCs with an iodine-based liquid electrolyte. rsc.org This improvement is attributed to better light absorption and passivation of the TiO2 surface. rsc.org Furthermore, some benzothiazole-based dyes have shown remarkable stability, retaining 80% of their initial performance after 7000 hours of continuous light exposure in accelerated aging tests. rsc.org

The photophysical properties of these dyes, such as their absorption and emission spectra, can be fine-tuned by modifying their molecular structure. researchgate.netbeilstein-journals.org For example, the introduction of an ethynyl (B1212043) group to the BODIPY core, a type of fluorescent dye, results in a bathochromic (red) shift in both absorption and fluorescence spectra. beilstein-journals.org Similarly, the photophysical properties of some azo dyes based on a benzothiazole unit are influenced by solvent polarity and pH. researchgate.net

Below is a table summarizing the application of selected this compound and benzothiazole derivatives in optoelectronic devices:

Compound ClassApplicationKey Findings
Benzothiazole-based organic dyesDye-Sensitized Solar Cells (DSSCs)Achieved Power Conversion Efficiencies (PCEs) up to 10.9% through co-sensitization. rsc.org
Aryloxy–benzothiadiazole (ArO–Btz) derivativesOrganic Light-Emitting Diodes (OLEDs)Exhibit aggregation-induced enhanced emission (AIEE), with some derivatives proposed as near-infrared emitters. rsc.org
2-(2′-aminophenyl)benzothiazole (pbt) derivativesOLEDsBenzoyl-amide derivatives show bright white-light emission with high quantum yields in the solid state. mdpi.com
D-π-A-π-D molecules with benzothiadiazole coreDSSCsExhibit broad absorption across the entire visible spectrum. nih.gov
2,1,3-Benzothiadiazole (B189464) derivativesOptoelectronic MaterialsEmit light over a wide range from green to near-infrared, making them suitable for White OLEDs (WOLEDs). mdpi.com

Mechanistic Investigations of this compound Bioactivity (Focus on Molecular/Cellular Mechanisms)

Enzyme Inhibition and Receptor Binding Studies (in vitro, mechanistic focus)

This compound and its derivatives have been the subject of numerous in vitro studies to elucidate their mechanisms of action through enzyme inhibition and receptor binding. jchemrev.comnih.gov These investigations are crucial for understanding the therapeutic potential of this class of compounds.

One of the key areas of research is their interaction with carbonic anhydrases (CAs), a family of metalloenzymes. researchgate.net Novel benzothiazole derivatives incorporating amino acid moieties such as glycine, methionine, alanine, and phenylalanine have been synthesized and evaluated for their inhibitory activity against several human (h) CA isoforms. nih.gov Some of these compounds demonstrated good in vitro inhibitory properties, with inhibition constants in the micromolar range, and were particularly effective against hCA V and hCA II. nih.gov The inhibition of tumor-associated CAs by benzothiazole derivatives is a well-studied mechanism that may lead to the development of anticancer agents effective against hypoxic tumors. researchgate.net

Benzothiazole derivatives have also been investigated as inhibitors of other enzymes, including angiotensin-converting enzyme (ACE). nih.gov For instance, chiral 1,5-benzothiazepines prepared from cysteine have shown in vitro inhibition of ACE, with one compound exhibiting a potent IC50 of 2.95 nM. nih.gov

In the context of neurological disorders, this compound derivatives have been synthesized and their binding affinities for serotonin (B10506) receptors, specifically the 5-HT1A and 5-HT2A receptors, have been measured. jchemrev.com Certain derivatives with an amide bond in their carbon chain showed moderate binding affinities for these receptors. jchemrev.com Additionally, some compounds have demonstrated modest binding affinity at both the 5-HT1A receptor and the serotonin transporter (SERT) site, suggesting potential as dual-acting antidepressants. jchemrev.com Furthermore, imidazo[2,1-b]thiazepines, which are structurally related to benzothiazoles, have been shown to have an affinity for the benzodiazepine (B76468) binding site of GABAA receptors in the low micromolar range. nih.gov

The following table provides a summary of the in vitro enzyme inhibition and receptor binding activities of selected this compound and related compounds:

Compound ClassTarget Enzyme/ReceptorKey Findings
Benzothiazole-amino acid conjugatesCarbonic Anhydrase (hCA) isoformsShowed good inhibitory properties in the micromolar range, particularly against hCA V and hCA II. nih.gov
Chiral 1,5-benzothiazepinesAngiotensin-Converting Enzyme (ACE)Demonstrated potent in vitro inhibition with IC50 values as low as 2.95 nM. nih.gov
BTA-2,3-dihydrobenzo[b] researchgate.netjchemrev.comdioxine derivativesSerotonin receptors (5-HT1A, 5-HT2A) and Serotonin Transporter (SERT)Exhibited moderate binding affinities, with some showing dual-acting potential. jchemrev.com
Imidazo[2,1-b]thiazepinesBenzodiazepine binding site of GABAA receptorsDisplayed affinity in the low micromolar range. nih.gov

Antimicrobial and Antifungal Action at a Cellular Level (mechanistic, not clinical)

The antimicrobial and antifungal properties of this compound derivatives have been extensively studied at the cellular level to understand their mechanisms of action. mdpi.comrsc.org These compounds have shown activity against a range of bacterial and fungal pathogens. mdpi.comrsc.org

Docking studies have suggested that the antibacterial activity of some heteroarylated benzothiazoles may be due to the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis. mdpi.com Their antifungal activity is thought to stem from the inhibition of 14α-lanosterol demethylase, an essential enzyme in ergosterol (B1671047) biosynthesis in fungi. mdpi.com

Investigations into the mode of action of benzothiazole derivatives bearing an amide moiety have revealed that their antimicrobial activity is influenced by the electronic and lipophilic properties of the aryl group. rsc.orgrsc.org These compounds exhibit different mechanisms of action based on their substitution. rsc.org Some derivatives have been shown to have a membrane-perturbing mode of action, while others have an intracellular mode of action that involves binding to DNA. rsc.orgrsc.org For example, certain compounds can depolarize both the outer and cytoplasmic membranes of bacteria. rsc.org

Time-kill assays have demonstrated that some benzothiazole amides are capable of inhibiting bacterial growth within a few hours of interaction. rsc.org One particularly potent compound displayed significant inhibitory activity against S. aureus and E. coli. rsc.orgrsc.org

A review of recent literature indicates that benzothiazole derivatives can exert their antibacterial effects by inhibiting a variety of enzymes, including dihydroorotase, DNA gyrase, peptide deformylase, and dihydropteroate (B1496061) synthase, among others. nih.govnih.gov

The table below summarizes the cellular-level antimicrobial and antifungal mechanisms of this compound derivatives:

Compound ClassProposed Mechanism of ActionTarget Organisms
Heteroarylated benzothiazolesInhibition of E. coli MurB (antibacterial) and 14α-lanosterol demethylase (antifungal). mdpi.comBacteria (E. coli, S. typhimurium, B. cereus, L. monocytogenes) and Fungi. mdpi.com
Benzothiazole amidesMembrane perturbation and intracellular action via DNA binding. rsc.orgrsc.orgGram-positive (S. aureus) and Gram-negative (E. coli, S. typhi, K. pneumoniae) bacteria. rsc.org
Various benzothiazole derivativesInhibition of multiple enzymes including DNA gyrase, peptide deformylase, and dihydropteroate synthase. nih.govnih.govVarious bacteria. nih.govnih.gov

Anticancer Mechanism Studies (in vitro, molecular targets, not clinical trials)

The anticancer properties of this compound derivatives are a significant area of research, with numerous in vitro studies focusing on their molecular mechanisms of action. plos.orgnih.govfrontiersin.org These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target specific molecular pathways in various cancer cell lines. plos.orgfrontiersin.org

One of the primary mechanisms by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis. plos.orgfrontiersin.orgresearchgate.net For example, a novel benzothiazole derivative, YLT322, has been shown to induce apoptosis in HepG2 human hepatocellular carcinoma cells in a dose- and time-dependent manner. plos.org This process is associated with the activation of caspases-3 and -9, but not caspase-8, indicating the involvement of the mitochondrial apoptotic pathway. plos.org YLT322 was also found to increase the expression of the pro-apoptotic protein Bax, decrease the expression of the anti-apoptotic protein Bcl-2, and induce the release of cytochrome c. plos.org

Another benzothiazole derivative, referred to as BTD, has been found to induce apoptosis in colorectal cancer cells by increasing the generation of reactive oxygen species (ROS) and causing a loss of mitochondrial transmembrane potential. frontiersin.orgresearchgate.netnih.gov BTD also suppressed cell proliferation and metastasis in vitro. frontiersin.orgresearchgate.net The anticancer activity of some benzothiazole aniline (B41778) derivatives and their platinum (II) complexes has been linked to their ability to intercalate with DNA. mdpi.com

The inhibition of key signaling pathways is another important aspect of the anticancer mechanism of benzothiazole derivatives. YLT322 has been observed to down-regulate the phosphorylation of p42/44 MAPK and Akt, both of which are crucial for cell survival and proliferation. plos.org A different study highlighted a benzothiazole derivative that simultaneously inhibits the AKT and ERK pathways, which could be a novel strategy to address both tumor cell survival and the inflammatory environment that supports cancer progression. frontiersin.org

In silico and in vitro studies have also identified the epidermal growth factor receptor (EGFR) and silent mating type information regulation-1 (SIRT1) as potential molecular targets for some benzothiazole derivatives. jppres.com

The table below summarizes the in vitro anticancer mechanisms of selected this compound derivatives:

Compound/DerivativeCancer Cell Line(s)Molecular Mechanism
YLT322HepG2 (Hepatocellular Carcinoma)Induces apoptosis via the mitochondrial pathway (activates caspases-3 and -9, increases Bax/Bcl-2 ratio, releases cytochrome c); down-regulates phosphorylated p42/44 MAPK and Akt. plos.org
BTDHCT116, HT29, CT26 (Colorectal Cancer)Induces apoptosis through ROS generation and loss of mitochondrial transmembrane potential; suppresses cell proliferation and metastasis. frontiersin.orgresearchgate.netnih.gov
Benzothiazole aniline derivatives and their Platinum (II) complexesVariousIntercalation with DNA. mdpi.com
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7, T47D (Breast Cancer), HeLa (Cervical Cancer)Targets EGFR and SIRT1 enzymes. jppres.com
Various benzothiazole derivativesVariousInhibition of tyrosine kinase and topoisomerase; induction of apoptosis via ROS activation. nih.gov

Development of this compound Scaffolds for Chemical Biology Probes

This compound scaffolds are valuable building blocks for the development of chemical biology probes, particularly fluorescent probes for imaging various biological species and processes in living cells. nih.govresearchgate.netmdpi.com These probes are designed to be selective, bright, and capable of detecting changes in the cellular environment. unistra.fr

One area of application is the detection of reactive oxygen species (ROS). For instance, a class of activity-based sensing probes has been developed using 1,2,4,5-tetrazine (B1199680) as a superoxide-responsive trigger, which can be attached to different fluorophores to modulate the probe's sensitivity and emission color. researchgate.net These probes provide a specific and fluorogenic response to superoxide, enabling multiplexed imaging of cellular superoxide levels in different organelles. researchgate.net

This compound-based probes have also been designed for the detection of other important biomolecules. A green-emitting fluorescent probe has been developed for the detection of biothiols, which are crucial for maintaining cellular redox homeostasis. mdpi.com This probe utilizes a 2,4-dinitrobenzenesulfonate (B1228243) (DNBS) moiety as a reactive group that is cleaved upon interaction with biothiols, leading to a significant "turn-on" fluorescence signal. mdpi.com This probe has been successfully used to visualize biothiols in living A549 cells. mdpi.com

Furthermore, this compound scaffolds have been incorporated into probes for detecting specific ions and changes in the cellular microenvironment. Research is ongoing to develop probes that can detect subtle changes in pH, polarity, and viscosity. unistra.fr A pyrene–benzothiazolium derivative, BTP, has been studied as a lysosome-specific fluorescent probe. nih.gov It exhibits a blue shift in its emission spectrum within the acidic environment of lysosomes and has been successfully used for real-time, "wash-free" fluorescence microscopy imaging. nih.gov BTP has also shown promise for two-photon fluorescence microscopy. nih.gov

The this compound group has also been identified as a novel recognition receptor for developing highly specific fluorescent probes for hypobromous acid (HOBr), a reactive bromine species. researchgate.net

The development of photoswitchable probes is another exciting application of this compound scaffolds. These probes can change their fluorescence properties, such as emission color, upon light irradiation, a process known as directed photo-oxidation. unistra.fr This characteristic makes them suitable for advanced imaging techniques like super-resolution microscopy. unistra.fr

The table below provides an overview of the development of this compound-based chemical biology probes:

Probe TypeTarget Analyte/ApplicationKey Features and Mechanism
Tetrazine-fluorophore conjugateSuperoxide anion (O2•−)Activity-based sensing with a superoxide-responsive trigger; allows for multiplexed and organelle-resolved imaging. researchgate.net
Benzothiazole-phenothiazine dye with DNBS moietyBiothiols"Turn-on" fluorescence upon cleavage of the DNBS group by biothiols; exhibits a 148-fold fluorescence enhancement. mdpi.com
Pyrene–benzothiazolium derivative (BTP)Lysosomes/MicroenvironmentLysosome-specific accumulation; exhibits a blue-shifted emission in lysosomes; suitable for "wash-free" and two-photon imaging. nih.gov
This compound-based probeHypobromous acid (HOBr)Utilizes the this compound group as a novel recognition receptor for HOBr. researchgate.net
Photoswitchable probes (e.g., BrightSwitch® family)Super-resolution microscopyFluorescence properties can be modulated by light (photoconvertible or photoactivatable) through directed photo-oxidation. unistra.fr

Future Directions, Challenges, and Emerging Research Frontiers in Benzothiazoline Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of novel and sustainable synthetic routes for benzothiazolines is a significant research frontier, aiming to enhance efficiency, reduce environmental impact, and improve cost-effectiveness. Benzothiazolines are readily synthesized from accessible and inexpensive starting materials, such as ketones or aldehydes and 2-aminobenzenethiol, often yielding high product quantities. mdpi.comnih.gov

Current efforts are concentrated on "green" chemistry approaches, which prioritize the use of metal-free catalysts, renewable raw materials, and mild reaction conditions. mdpi.comresearchgate.net For instance, the condensation of 2-aminothiophenol (B119425) with aldehydes has been effectively catalyzed by a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature. mdpi.comresearchgate.net Another notable advancement involves the use of SnP₂O₇ as a reusable heterogeneous catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, achieving high yields within short reaction times. mdpi.com Environmentally benign synthesis has also been demonstrated using pentafluorophenylammonium triflate (PFPAT) as a mild, efficient, and recyclable organocatalyst in an aqueous medium. orientjchem.org Microwave-assisted procedures, described as efficient and environmentally friendly, have been developed for the synthesis of 2-chloromethyl-benzothiazole from 2-aminothiophenols and chloroacetyl chloride. mdpi.com Furthermore, researchers have explored the cyclization of 2-aminothiophenols with carbon dioxide (CO₂) in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). mdpi.com A "green" synthesis of 2-arylbenzothiazoles, where this compound serves as an intermediate, has been reported through a solvent-free and catalyst-free microwave-assisted direct condensation of aromatic aldehydes with 2-aminothiophenol. clockss.org An "on-water" mediated synthesis offers a convenient and clean method for preparing benzothiazoles and benzothiazolines from aldehydes and 2-aminothiophenol. researchgate.net Beyond synthesis, a sustainable strategy has been developed to convert sulfur dioxide (SO₂) into sulfuric acid by leveraging the spontaneous aerial oxidation of this compound to benzothiazole (B30560). researchgate.netacs.org

Exploration of Undiscovered Reactivity Patterns

Exploring undiscovered reactivity patterns of benzothiazolines is crucial for expanding their utility in organic synthesis. Benzothiazolines have emerged as versatile carbanion and radical transfer reagents, playing a vital role in the construction of carbon-carbon bonds. mdpi.comnih.govresearchgate.net Their function as radical transfer reagents can proceed through various activation mechanisms, including sequential electron (e⁻), radical (R•), and proton (H⁺) transfer, or sequential hydrogen atom (H•) and radical (R•) transfer. mdpi.com

Innovative applications involve their use as donors of alkyl or acyl groups, facilitating hydroalkylation, hydroacylation, and alkyl or acyl substitution reactions. nih.govresearchgate.net A significant advancement is the generation of acyl radicals from benzothiazolines through direct photoexcitation, eliminating the need for external photocatalysts. nih.govnih.gov These generated acyl radicals can be effectively trapped by quinoxalin-2-ones for C(3)-H functionalization or can initiate cascade radical cyclization with isonitriles to synthesize biologically important phenanthridines. nih.govnih.gov Furthermore, a fundamentally new visible light-driven homolytic C-C bond breaking mode has been described for generating acyl radicals from C2-acyl-substituted benzothiazolines, which serve as versatile synthons for formal radical alkylation, alkenylation, and alkynylation reactions. acs.org Research has also revealed non-stereospecific ring expansion reactions of this compound sulfoxides to benzothiazines, a process distinct from similar transformations observed in penicillin sulfoxides. jst.go.jp

Advanced Applications in Interdisciplinary Fields

The unique chemical and physical properties of benzothiazolines and their derivatives position them for advanced applications across various interdisciplinary fields. Their ability to facilitate efficient carbon-carbon bond formation is particularly critical in drug discovery and materials science. mdpi.com

In pharmaceuticals , benzothiazolines are actively investigated for their potential biological activities, including roles in antimicrobial, anticancer, and neurological therapies. ontosight.ai Their structural versatility allows for modifications that can lead to compounds with interesting optical properties , making them candidates for use in dyes and pigments. ontosight.ai Within materials science , benzothiazolines can be incorporated into polymers or utilized as components in material coatings, leveraging their distinct chemical and physical attributes for advanced applications. ontosight.aicore.ac.ukscispace.com

The benzothiazole nucleus, a closely related structure, is prevalent in numerous fluorescent compounds with practical applications, including electroluminescent and liquid crystal displays, solar collectors, and various optoelectronic devices. core.ac.ukscispace.comresearchgate.net Specifically, 2,1,3-benzothiadiazole (B189464) (BTD) derivatives, which share structural similarities with benzothiazolines, show promise in advanced photophysical applications, such as in White Organic Light-Emitting Diodes (WOLEDs), owing to their favorable absorption and emission properties and narrow energy gaps. mdpi.com

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming chemical research, including the study of benzothiazolines. AI and ML are increasingly applied to chemical search problems, such as drug discovery, battery design, and the identification of novel OLEDs and catalysts. research.google These computational methods offer the potential to predict chemical properties significantly faster than traditional numerical approximations like Density Functional Theory (DFT). research.google

In the context of this compound-related compounds, machine learning has been specifically employed to predict the photophysical properties of 2,1,3-benzothiadiazole (BTD) derivatives, including their maximum absorption and emission wavelengths. nih.gov Researchers have utilized various machine learning models, such as Random Forest, LightGBM, and XGBoost, in conjunction with Morgan fingerprints to achieve high predictive accuracy. nih.gov

Machine Learning Model Performance for BTD Derivatives nih.gov

Model TypePredicted PropertyR² Value
Random ForestAbsorption0.92
Random ForestEmission0.89

SHapley Additive exPlanations (SHAP) analysis, a technique used to interpret ML model predictions, has provided critical insights into molecular design, revealing that factors like the presence of tertiary amines and solvent polarity significantly influence red-shifted emissions in BTD derivatives. nih.gov The development of web-based predictive tools further demonstrates the potential of machine learning to accelerate molecular design in this area. nih.gov Furthermore, modular desktop applications like ChemXploreML are being developed to facilitate ML-based molecular property prediction, allowing researchers to customize their prediction pipelines without extensive programming expertise. arxiv.org Software packages such as Chemprop, which implement Directed Message-Passing Neural Networks (D-MPNNs), offer user-friendly access to machine-learned molecular properties, supporting predictions for multimolecule systems, reactions, and atom/bond-level properties. kuleuven.be

Addressing Stereochemical Control and Regioselectivity Challenges

Addressing stereochemical control and regioselectivity challenges is a critical area of ongoing research in this compound chemistry, particularly for the synthesis of enantiomerically pure compounds. The enantioselective synthesis of benzothiazolines is a significant focus, given the importance of chiral N,S-acetals in pharmaceuticals and biologically active compounds. researchgate.netresearchgate.net

Chiral phosphoric acids have emerged as powerful catalysts for achieving stereocontrolled synthesis in reactions involving benzothiazolines. e3s-conferences.orgthieme-connect.comthieme-connect.comacs.orgacs.orgnih.govacs.org Pioneering work by Akiyama and co-workers demonstrated the first use of chiral phosphoric acid as a catalyst and this compound as a hydrogen source for the asymmetric reduction of ketimines, yielding chiral products with excellent enantioselectivities. e3s-conferences.orgacs.org A key advantage lies in the tunability of both the 2-position of this compound and the 3,3'-position of the phosphoric acid, which allows for optimization to achieve high enantioselectivity. acs.orgnih.govacs.org This approach has been successfully applied to the enantioselective transfer hydrogenation of C=N bonds in a range of ketimines. thieme-connect.comthieme-connect.comacs.orgacs.orgnih.gov For example, an enantioselective synthesis of 2-arylquinolines has been accomplished using a combination of this compound and a chiral phosphoric acid. thieme-connect.comthieme-connect.com

Further advancements include the first enantioselective synthesis of cyclic N,S-ketals featuring tetrasubstituted chiral centers through intramolecular cyclization between carbonyl compounds and aminothiols, employing chiral imidazoline-phosphoric acid catalysts. researchgate.netresearchgate.net Mechanistic studies, including kinetic isotope effect (KIE) experiments (e.g., kH/kC = 3.8), have indicated that the cleavage of the C-H (or C-D) bond is often the rate-determining step in transfer hydrogenation reactions involving benzothiazolines. acs.orgnih.gov Density Functional Theory (DFT) studies have been instrumental in elucidating the underlying mechanisms and explaining the observed differences in selectivity between this compound and other hydrogen donors like Hantzsch ester. acs.orgnih.govacs.org While significant progress has been made in controlling stereochemistry, some reactions, such as the ring expansion of this compound sulfoxides to benzothiazines, can exhibit non-stereospecificity, primarily due to the facile cleavage of the C2-S bond within the this compound ring. jst.go.jp Regioselective synthesis of 2-substituted benzothiazolines has also been achieved through methods like copper-catalyzed heteroannulation. nih.gov

Kinetic Isotope Effect in this compound Transfer Hydrogenation acs.orgnih.gov

ParameterValue
kH/kC3.8

Energy Differences in Stereochemical Control (Chiral Phosphoric Acid Catalysis) acs.org

Catalyst TypeEnergy Difference (kcal mol⁻¹)
TRIP catalyzed process4.9
9-anthryl derived1.5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.